molecular formula C8H8O4 B023981 Phloracetophenone CAS No. 480-66-0

Phloracetophenone

Cat. No. B023981
CAS RN: 480-66-0
M. Wt: 168.15 g/mol
InChI Key: XLEYFDVVXLMULC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phloracetophenone derivatives involves several key methods, including Fries rearrangement, condensation reactions, and catalytic processes. For instance, a method involving acetylation, methylation, and Fries rearrangement starting from 3-aminophenol has been developed to synthesize 4-Choloro-2-hydroxyacetophenone, achieving an overall yield of about 44% (Teng Da-wei, 2011). Additionally, the synthesis of phloroacetophenon[4]arene through the condensation of phloroacetophenone and benzaldehyde in a one-pot reaction was reported, highlighting the method's efficiency in constructing complex architectures (Akihito Yashiro et al., 2014).

Molecular Structure Analysis

Phloracetophenone and its derivatives exhibit a diverse range of molecular structures, attributed to the functional groups attached to the acetophenone core. The structural elucidation, often accomplished through techniques like NMR spectroscopy and X-ray crystallography, provides insights into their conformational dynamics. For example, the structural analysis of phloroacetophenon[4]arene revealed four isomers with distinct conformations, showcasing the compound's versatility (Akihito Yashiro et al., 2014).

Scientific Research Applications

1. Medicinal Chemistry Research

  • Application : Phloracetophenone glycosides, azerosides A and B, were isolated from the roots of Dorema glabrum, a plant traditionally used for its diuretic, anti-diarrheal, and bronchitis treatment properties .
  • Method : The plant’s essential oil and extracts were evaluated for free radical-scavenging activity and total phenolic content. The methanol extract, which showed the highest activity, was subjected to phytochemical investigation .
  • Results : Two new phloroacetophenone glycosides were identified. Among the isolated compounds, some exhibited potent free radical-scavenging activity .

2. Flavonoid Research

  • Application : While not directly mentioned, Phloracetophenone, as a type of flavonoid, may have health benefits including increased lifespan, decreased cardiovascular problems, and low rates of metabolic diseases .
  • Method : This is a broad field of study, and methods can vary widely depending on the specific research focus .
  • Results : Preclinical studies with individual flavonoids demonstrate that these compounds exhibit anti-inflammatory and anticancer activities and they enhance the immune system .

3. Organic Chemistry Teaching

  • Application : Phloracetophenone derivatives have been used in teaching experiments to promote α-substitution reactions .
  • Method : Undergraduate students conducted experiments using scientific research methods .
  • Results : The feasibility of the experimental scheme was verified through experimental teaching .

4. Drug Development

  • Application : Flavonoids, including Phloracetophenone, have been studied for their potential in drug development .
  • Method : Preclinical studies with individual flavonoids have been conducted to understand their anti-inflammatory and anticancer activities .
  • Results : Despite the remarkable preclinical activities of flavonoids, their clinical applications have been limited due to problems in drug delivery and poor bioavailability .

5. Artificial Intelligence in Science

  • Application : While not directly related to Phloracetophenone, the field of artificial intelligence has seen numerous creative applications in science .
  • Method : This is a broad field of study, and methods can vary widely depending on the specific research focus .
  • Results : Utilizing AI to accelerate scientific productivity will support the ability of countries to grow, innovate and meet global challenges .

6. Microscopy in Biomedical Research

  • Application : While not directly related to Phloracetophenone, microscopy is the main technique to visualize and study the structure and function of cells . It could be used to study the interaction of Phloracetophenone with cells or tissues.
  • Method : This is a broad field of study, and methods can vary widely depending on the specific research focus .
  • Results : The impact of optical and electron microscopy techniques is enormous in all fields of biomedical research .

Safety And Hazards

Phloracetophenone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEYFDVVXLMULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060061
Record name Ethanone, 1-(2,4,6-trihydroxyphenyl)-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',4',6'-Trihydroxyacetophenone
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Product Name

2',4',6'-Trihydroxyacetophenone

CAS RN

480-66-0
Record name 2′,4′,6′-Trihydroxyacetophenone
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Record name Phloroacetophenone
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Record name PHLOROACETOPHENONE
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Record name Ethanone, 1-(2,4,6-trihydroxyphenyl)-
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Record name Ethanone, 1-(2,4,6-trihydroxyphenyl)-
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Record name 2',4',6'-trihydroxyacetophenone
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Record name PHLOROACETOPHENONE
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Record name 2',4',6'-Trihydroxyacetophenone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219 °C
Record name 2',4',6'-Trihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
564
Citations
P Piyachaturawat, N Chai-ngam… - European journal of …, 2000 - Elsevier
The relationship between the chemical structure and choleretic activity of phloracetophenone (2,4,6-trihydroxyacetophenone) was investigated in adult male rats. Fourteen …
Number of citations: 28 www.sciencedirect.com
A Suksamrarn, S Eiamong, P Piyachaturawat, LT Byrne - Phytochemistry, 1997 - Elsevier
… The effect of the phloracetophenone glucoside 8 on bile flow rate was evaluated in rats as described in [3]. Intraduodenal administration of 8 at doses of 25 and 50 mg/kg body weight …
Number of citations: 81 www.sciencedirect.com
P Piyachaturawat, C Tubtim, A Chuncharunee… - Toxicology letters, 2002 - Elsevier
Toxicity of a choleretic compound, phloracetophenone (2,4,6-trihydroxyacetophenone; THA) was investigated in mice, rats and hamsters. Acute toxicity of THA was observed to be …
Number of citations: 28 www.sciencedirect.com
P Piyachaturawat, P Srivoraphan… - European journal of …, 2002 - Elsevier
The plasma cholesterol-lowering effect and mechanism thereof of a choleretic phloracetophenone or 2,4,6-trihydroxyacetophenone (THA) were investigated in hypercholesterolemic …
Number of citations: 19 www.sciencedirect.com
P Piyachaturawat, P Suwanampai, P Komaratat… - Hepatology …, 1998 - Elsevier
Phloracetophenone is the aglycone part of phloracetophenone glucoside, a naturally-occurring compound from … In the present study, the effects of synthetic phloracetophenone (2,4,6-…
Number of citations: 21 www.sciencedirect.com
L Tradtrantip, P Piyachaturawat… - American Journal …, 2007 - journals.physiology.org
Phloracetophenone (2,4,6-trihydroxyacetophenone, THA) is a potent choleretic in the bile fistula rat, although the mechanism is unknown. In the present study, we examined how THA …
Number of citations: 9 journals.physiology.org
EA Ferreira, EF Gris, KB Felipe, JFG Correia… - Libyan Journal of …, 2010 - ajol.info
Background: This study investigated the hepatoprotective effect and antioxidant properties of phloroacetophenone (2', 4', 6'-trihydroxyacetophenone-THA), an acetophenone derived …
Number of citations: 33 www.ajol.info
E Chosson, A Chaboud, AJ Chulia, J Raynaud - Phytochemistry, 1998 - Elsevier
… Compound 1 was easily identified as the known phloracetophenone [2]. Its presence could result from hydrolysis of the corresponding glycoside during desiccation of the plant …
Number of citations: 40 www.sciencedirect.com
AC Jain, TR Seshadri - Proceedings of the Indian Academy of Sciences …, 1955 - Springer
… The nuclear methylation of C-methyl phloracetophenone (II a… The same product was obtained when phloracetophenone (II … product of C-methyl phloracetophenone has now been further …
Number of citations: 25 link.springer.com
MJ Begley, L Crombie, RW King, DA Slack… - Journal of the …, 1976 - pubs.rsc.org
Regioselective citran formation from phloracetophenone and phloroglucinaldehyde using a pyridine-catalysed citral condensation: elucidation of product ... - Journal of the Chemical …
Number of citations: 2 pubs.rsc.org

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